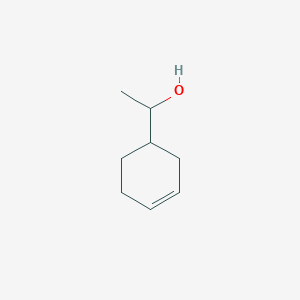
alpha-Methylcyclohex-3-ene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Methylcyclohex-3-ene-1-methanol: is an organic compound with the molecular formula C8H14O . It is a derivative of cyclohexene, featuring a methyl group and a hydroxyl group attached to the ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One method involves the condensation of isoprene with butenone, followed by a reaction with a Grignard reagent.
Turpentine Oil Derivative: Another method starts with pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystals are formed.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: alpha-Methylcyclohex-3-ene-1-methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexene derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which alpha-Methylcyclohex-3-ene-1-methanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The methyl group and the cyclohexene ring contribute to the compound’s hydrophobic properties, affecting its solubility and distribution in different environments .
Comparación Con Compuestos Similares
- 3-Cyclohexene-1-methanol
- alpha,alpha,4-Trimethyl-3-cyclohexene-1-methanol
Comparison:
- 3-Cyclohexene-1-methanol: Lacks the methyl group present in alpha-Methylcyclohex-3-ene-1-methanol, resulting in different chemical properties and reactivity.
- alpha,alpha,4-Trimethyl-3-cyclohexene-1-methanol: Contains additional methyl groups, which can influence its steric and electronic properties, leading to variations in reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from pharmaceuticals to fragrances. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.
Propiedades
Número CAS |
17264-01-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-cyclohex-2-en-1-ylethanol |
InChI |
InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h3,5,7-9H,2,4,6H2,1H3 |
Clave InChI |
FRVOBIGHGFLOGN-UHFFFAOYSA-N |
SMILES |
CC(C1CCC=CC1)O |
SMILES canónico |
CC(C1CCCC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















